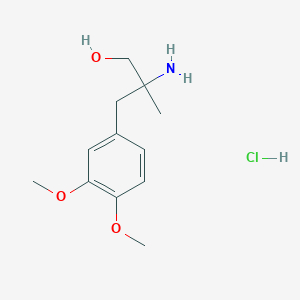

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

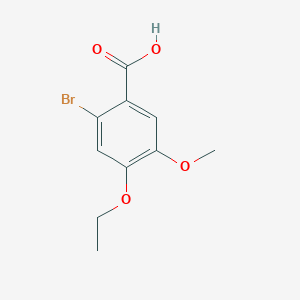

“2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride” is a compound related to Methyldopa . It has a molecular formula of C12H17NO4.HCl.H2O .

Synthesis Analysis

The synthesis of similar compounds has been described in various patents. For instance, one process involves resolving with (+)-camphorsulfonic acid, the (+),(-)-2-amino-3-(3,4-dimethoxyphenyl)propionitrile, obtained from the 3,4-dimethoxyphenylacetaldehyde . Another method involves using veratone as a raw material, carrying out amidation to obtain 2-amino-3-(3,4-dimethoxyphenyl)propanamide, and then carrying out amide oxidation into the carboxy group to obtain 2-amino-3-(3,4-dimethoxyphenyl)propionic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H17NO4.HCl.H2O . The ChemSpider ID for a similar compound, 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, is 92899 .Scientific Research Applications

Viscosities in Aqueous Solutions

Chenlo et al. (2002) studied the kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl). They measured viscosities in varying concentrations and temperatures, providing empirical equations to correlate these variables with deviations observed in binary and ternary aqueous solutions (Chenlo, Moreira, Pereira, & Vázquez, 2002).

Synthesis of Analogs

The work of Coutts and Malicky (1973) involved the synthesis of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which are analogs of a known hallucinogen. This research contributes to understanding the structural variations and potential biological activity of compounds related to 2-amino-2-methylpropan-1-ol hydrochloride (Coutts & Malicky, 1973).

Antioxidant and Membrane Stabilizing Properties

Malakyan et al. (2010) explored the antioxidant and membrane-stabilizing properties of hydrochlorides of aminopropan-1-ols. Their findings suggest that these compounds, while not possessing significant antioxidant activity, exhibit anti-hemolytic effects in erythrocyte oxidative stress models. This indicates potential biological activity and membrane-stabilizing effects due to interactions with cell membrane components (Малакян, Баджинян, Вардеванян, Папоян, Исаханян, & Геворгян, 2010).

Novel Synthesis Methods

Su Wei-ke (2008) described a novel method to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, starting from a related compound, L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride. This research contributes to the development of efficient and environmentally friendly synthesis methods for related compounds (Su Wei-ke, 2008).

properties

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-12(13,8-14)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMXEUOGUACAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)

![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)